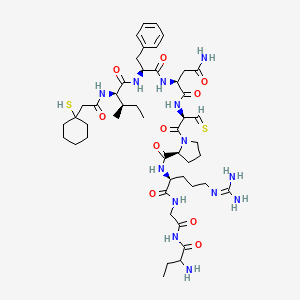
Argipressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-ile(2)-abu(4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Argipressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-ile(2)-abu(4)- is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of individual amino acid derivatives, which are then coupled using peptide bond formation techniques. Common reagents used in these reactions include coupling agents like carbodiimides and protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, facilitating the efficient production of complex peptides.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the functional groups involved, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- **Argipressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-ile(2)-abu(4)-
- **Argipressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-ile(2)-abu(4)-
Uniqueness
The uniqueness of this compound lies in its specific arrangement of amino acid residues and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88686-52-6 |
|---|---|
Fórmula molecular |
C47H73N13O10S2 |
Peso molecular |
1044.3 g/mol |
Nombre IUPAC |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[2-(2-aminobutanoylamino)-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2R,3R)-3-methyl-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanediamide |
InChI |
InChI=1S/C47H73N13O10S2/c1-4-27(3)38(58-36(62)24-47(72)18-10-7-11-19-47)44(69)56-31(22-28-14-8-6-9-15-28)41(66)55-32(23-35(49)61)42(67)57-33(26-71)45(70)60-21-13-17-34(60)43(68)54-30(16-12-20-52-46(50)51)40(65)53-25-37(63)59-39(64)29(48)5-2/h6,8-9,14-15,26-27,29-34,38,72H,4-5,7,10-13,16-25,48H2,1-3H3,(H2,49,61)(H,53,65)(H,54,68)(H,55,66)(H,56,69)(H,57,67)(H,58,62)(H4,50,51,52)(H,59,63,64)/t27-,29?,30+,31+,32+,33+,34+,38-/m1/s1 |
Clave InChI |
KCDXMAZNNZDJDC-UGTPRSSHSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(=O)C(CC)N)NC(=O)CC3(CCCCC3)S |
SMILES isomérico |
CC[C@@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NC(=O)C(CC)N)NC(=O)CC3(CCCCC3)S |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(=O)C(CC)N)NC(=O)CC3(CCCCC3)S |
Sinónimos |
1 (beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-Ile-4-Abu-argipressin arginine vasopressin,beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-Ile(2)-Abu(4)- argipressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-Ile(2)-Abu(4)- argipressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-isoleucyl(2)-aminobutanoic acid(4)- d(CH2)5(D-Ile(2),Abu(4))AVP d(CH2)5-2-Ile-4-Abu-argipressin d(CH2)5-Ile(2)-Abu(4)-AVP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















